molecular formula C15H24ClN3O5 B13765937 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride CAS No. 67642-21-1

2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride

Cat. No.: B13765937
CAS No.: 67642-21-1
M. Wt: 361.82 g/mol
InChI Key: OTONTHYBDVUFTM-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is a complex organic compound with a unique structure It is derived from 2-furancarboxaldehyde, which is a furan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride involves multiple steps. The starting material, 2-furancarboxaldehyde, undergoes nitration to form 5-nitro-2-furancarboxaldehyde. This intermediate is then reacted with hydroxylamine to form the corresponding oxime. The final step involves the reaction of the oxime with 3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl chloride to form the desired compound, which is then converted to its monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and oximation reactions, followed by purification and crystallization steps to obtain the pure monohydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-amino-2-furancarboxaldehyde.

    Reduction: Formation of 2-furanmethanol.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: The nitro group is believed to interfere with microbial DNA synthesis, leading to cell death.

    Antifungal Activity: The compound disrupts fungal cell membrane integrity, leading to cell lysis.

    Chemical Reactions: The furan ring and nitro group participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furancarboxaldehyde: A simpler derivative with similar reactivity but lacking the piperidinyl and hydroxypropyl groups.

    2,5-Furandicarboxaldehyde: Another furan derivative with different functional groups and reactivity.

Uniqueness

2-Furancarboxaldehyde, 5-nitro-, O-[3-(2,6-dimethyl-1-piperidinyl)-2-hydroxypropyl]oxime, monohydrochloride is unique due to its complex structure, which includes a nitro group, a furan ring, and a piperidinyl-hydroxypropyl moiety. This combination of functional groups imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

67642-21-1

Molecular Formula

C15H24ClN3O5

Molecular Weight

361.82 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-[(5-nitrofuran-2-yl)methylideneamino]oxypropan-2-ol;hydrochloride

InChI

InChI=1S/C15H23N3O5.ClH/c1-11-4-3-5-12(2)17(11)9-13(19)10-22-16-8-14-6-7-15(23-14)18(20)21;/h6-8,11-13,19H,3-5,9-10H2,1-2H3;1H

InChI Key

OTONTHYBDVUFTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC(CON=CC2=CC=C(O2)[N+](=O)[O-])O)C.Cl

Origin of Product

United States

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